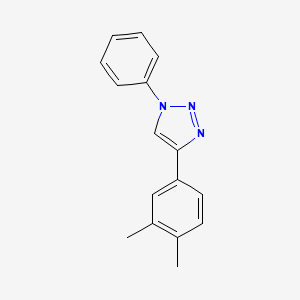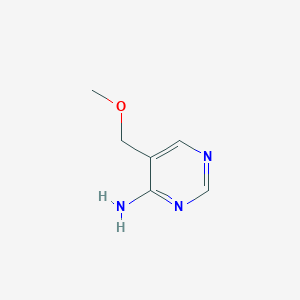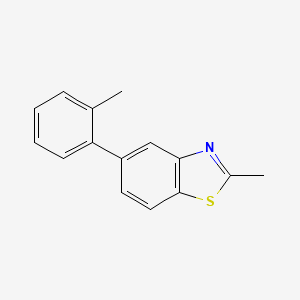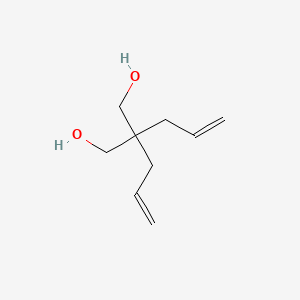![molecular formula C15H34NO4P B14136313 Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate CAS No. 89222-59-3](/img/structure/B14136313.png)
Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate is an organophosphorus compound with a unique structure that combines a phosphonate group with a dibutylamino and hydroxypropyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate involves the reaction of diethyl (3-bromopropyl) phosphonate with dibutylamine in the presence of sodium iodide. The reaction is typically carried out in dimethylformamide (DMF) at 0°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis likely follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The phosphonate group can participate in nucleophilic substitution reactions, often facilitated by bases or catalysts.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium iodide.
Oxidation: Reagents like potassium permanganate or chromium trioxide could be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phosphonates .
Aplicaciones Científicas De Investigación
Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Biology: The compound may be investigated for its potential biological activities, although specific studies are limited.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate exerts its effects is not fully understood. its reactivity is primarily due to the presence of the phosphonate group, which can participate in various chemical reactions. The dibutylamino and hydroxypropyl moieties may also contribute to its overall reactivity and potential biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl (3-hydroxypropyl)phosphonate: Lacks the dibutylamino group, making it less versatile in certain reactions.
Diethyl (3-aminopropyl)phosphonate: Contains an amino group instead of a dibutylamino group, which may alter its reactivity and applications.
Uniqueness
Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications in different fields.
Propiedades
Número CAS |
89222-59-3 |
|---|---|
Fórmula molecular |
C15H34NO4P |
Peso molecular |
323.41 g/mol |
Nombre IUPAC |
3-(dibutylamino)-1-diethoxyphosphorylpropan-1-ol |
InChI |
InChI=1S/C15H34NO4P/c1-5-9-12-16(13-10-6-2)14-11-15(17)21(18,19-7-3)20-8-4/h15,17H,5-14H2,1-4H3 |
Clave InChI |
DWJGDWMWKGAOIK-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CCC(O)P(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-5-(5-phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14136279.png)



![2-{[4-(2,3-dimethylphenyl)-5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-methyl-N-phenylacetamide](/img/structure/B14136300.png)

![3-Benzyl-2-hydroxy-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14136308.png)
![2-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]cyclopentan-1-ol](/img/structure/B14136318.png)
